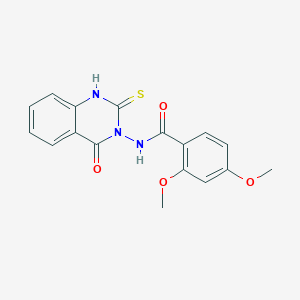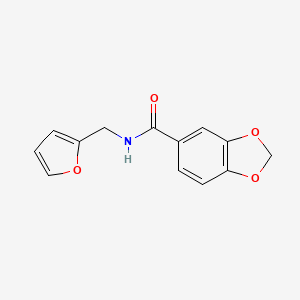![molecular formula C20H29N3O2 B4598501 N-[4-(1-azepanylcarbonyl)phenyl]-N'-cyclohexylurea](/img/structure/B4598501.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-cyclohexylurea
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-N'-cyclohexylurea is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.22597718 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation
Research has shown that cyclodextrin-based bioremediation technologies can effectively enhance the mineralization of phenylurea herbicides like diuron, which share structural similarities with N-[4-(1-azepanylcarbonyl)phenyl]-N'-cyclohexylurea. These herbicides are often found as contaminants in soil and water due to their extensive use and persistent nature. The technology utilizes cyclodextrins to increase the bioavailability of these compounds, thereby facilitating their complete degradation by bacterial consortia, highlighting a novel approach to mitigating environmental contamination (Villaverde et al., 2012).
Chemical Synthesis and Characterization
The synthesis and characterization of derivatives related to this compound have been explored, focusing on their structural and electronic properties. For instance, the study of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives revealed insights into their crystal structure, providing a basis for understanding their chemical behavior and potential applications in materials science and organic chemistry (Özer et al., 2009).
Photocatalytic Applications
Integration of phenylurea into the polymerization route of carbon nitride precursors has been investigated for enhancing photocatalytic activities, particularly in hydrogen evolution reactions. This modification leads to significant improvements in the photocatalytic performance of graphitic carbon nitride, demonstrating the potential of phenylurea derivatives in renewable energy applications (Zhang & Wang, 2013).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, structurally related to this compound, have been found to be efficient enzyme inhibitors and mercury sensors. These compounds exhibit anti-cholinesterase activity and show potential as probes for detecting toxic metals, underscoring their applicability in biochemical research and environmental monitoring (Rahman et al., 2021).
Antitumor Activity
Research into derivatives of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a compound closely related to this compound, has shown promising antitumor activities. These studies contribute to the ongoing search for effective cancer treatments by providing insights into the mechanisms of action and potential therapeutic applications of these compounds (Johnston et al., 1975).
Propiedades
IUPAC Name |
1-[4-(azepane-1-carbonyl)phenyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(23-14-6-1-2-7-15-23)16-10-12-18(13-11-16)22-20(25)21-17-8-4-3-5-9-17/h10-13,17H,1-9,14-15H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSODGNBYVMKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4598421.png)
![1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B4598433.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4598440.png)


![methyl 4-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4598465.png)

![METHYL 2-[(3,4-DICHLOROBENZYL)SULFANYL]ACETATE](/img/structure/B4598476.png)
![(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B4598479.png)
![1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4598487.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4598492.png)
![2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4598493.png)
![5'-bromo-6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4598509.png)
